2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(3-isopropylphenyl)acetamide
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Overview
Description
2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(3-isopropylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a chlorophenyl group, a furo[3,4-d]pyrimidine core, and an acetamide moiety, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(3-isopropylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furo[3,4-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution or coupling reactions.
Attachment of the Acetamide Group: This step usually involves acylation reactions, where an acyl chloride or anhydride reacts with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include:
Catalysis: Using catalysts to increase reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale processes, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(3-isopropylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The furo[3,4-d]pyrimidine core is known to interact with various biological pathways, potentially inhibiting enzyme activity or modulating receptor function. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(3-methylphenyl)acetamide
- 2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(3-ethylphenyl)acetamide
Uniqueness
The unique combination of the chlorophenyl group and the furo[3,4-d]pyrimidine core in 2-(4-(3-chlorophenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(3-isopropylphenyl)acetamide distinguishes it from similar compounds. This structural uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)-2,5-dioxo-4,7-dihydro-3H-furo[3,4-d]pyrimidin-1-yl]-N-(3-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c1-13(2)14-5-4-8-17(10-14)25-19(28)11-27-18-12-31-22(29)20(18)21(26-23(27)30)15-6-3-7-16(24)9-15/h3-10,13,21H,11-12H2,1-2H3,(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBUODDYDQAZPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)CN2C3=C(C(NC2=O)C4=CC(=CC=C4)Cl)C(=O)OC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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